molecular formula C8H15NO2 B15071897 Azetidin-3-yl 2,2-dimethylpropanoate CAS No. 519188-46-6

Azetidin-3-yl 2,2-dimethylpropanoate

Cat. No.: B15071897
CAS No.: 519188-46-6
M. Wt: 157.21 g/mol
InChI Key: YLNBMEMYNHPLEC-UHFFFAOYSA-N
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Description

Azetidin-3-yl pivalate is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. Azetidin-3-yl pivalate is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl pivalate typically involves the alkylation of azetidine derivatives. One common method is the reaction of azetidine with pivaloyl chloride in the presence of a base such as triethylamine. This reaction proceeds under mild conditions and yields azetidin-3-yl pivalate as the primary product .

Industrial Production Methods

Industrial production of azetidin-3-yl pivalate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity azetidin-3-yl pivalate .

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various azetidine derivatives .

Mechanism of Action

The mechanism of action of azetidin-3-yl pivalate involves its interaction with specific molecular targets and pathways. The compound’s ring strain and reactivity allow it to participate in various chemical reactions, leading to the formation of biologically active molecules. These molecules can interact with enzymes, receptors, and other cellular components, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Azetidin-3-yl pivalate can be compared with other similar compounds, such as:

    Azetidine-2-carboxylic acid: A natural product with biological activity, used as a building block in peptide synthesis.

    Azetidin-3-one: A precursor in the synthesis of various azetidine derivatives.

    Azetidine-3-carboxylic acid: An analogue of β-proline, used in the synthesis of small peptides.

Azetidin-3-yl pivalate is unique due to its specific reactivity and the presence of the pivalate group, which imparts distinct chemical and biological properties.

Properties

CAS No.

519188-46-6

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

azetidin-3-yl 2,2-dimethylpropanoate

InChI

InChI=1S/C8H15NO2/c1-8(2,3)7(10)11-6-4-9-5-6/h6,9H,4-5H2,1-3H3

InChI Key

YLNBMEMYNHPLEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1CNC1

Origin of Product

United States

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